molecular formula C10H13BrN2 B14866729 4-(3-Bromophenyl)pyrrolidin-3-amine

4-(3-Bromophenyl)pyrrolidin-3-amine

Cat. No.: B14866729
M. Wt: 241.13 g/mol
InChI Key: PVRUXOBLYRYVMC-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a 3-bromophenyl group Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry for the development of new drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)pyrrolidin-3-amine typically involves the formation of the pyrrolidine ring followed by the introduction of the bromophenyl group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-bromobenzaldehyde with an amine and a suitable cyclizing agent can yield the desired pyrrolidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-(3-Bromophenyl)pyrrolidin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The bromophenyl group can enhance binding affinity and selectivity towards certain targets. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A basic structure without the bromophenyl group.

    3-Bromophenylamine: Lacks the pyrrolidine ring but contains the bromophenyl group.

    N-Methylpyrrolidine: A methylated derivative of pyrrolidine.

Uniqueness

4-(3-Bromophenyl)pyrrolidin-3-amine is unique due to the combination of the pyrrolidine ring and the bromophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

IUPAC Name

4-(3-bromophenyl)pyrrolidin-3-amine

InChI

InChI=1S/C10H13BrN2/c11-8-3-1-2-7(4-8)9-5-13-6-10(9)12/h1-4,9-10,13H,5-6,12H2

InChI Key

PVRUXOBLYRYVMC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)N)C2=CC(=CC=C2)Br

Origin of Product

United States

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